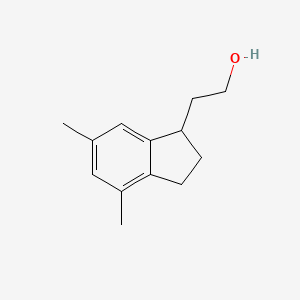
2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound belonging to the class of indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6 on the indane ring and an ethan-1-ol group attached to the 1-position of the indane ring. It is a colorless liquid with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of 4,6-dimethylindene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of indene derivatives in large-scale reactors. The process involves the use of high-pressure hydrogen gas and a metal catalyst to facilitate the reduction of the double bonds in the indene ring, resulting in the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The ethan-1-ol group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated ethan-1-ol derivatives.
Scientific Research Applications
2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Similar structure with additional methyl groups.
1H-Indene, 2,3-dihydro-1,3-dimethyl-: Similar structure with different methyl group positions.
Indane (2,3-Dihydro-1H-indene): Parent compound without additional substituents.
Uniqueness: 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62678-03-9 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C13H18O/c1-9-7-10(2)12-4-3-11(5-6-14)13(12)8-9/h7-8,11,14H,3-6H2,1-2H3 |
InChI Key |
ZWJUPHSOQQOLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
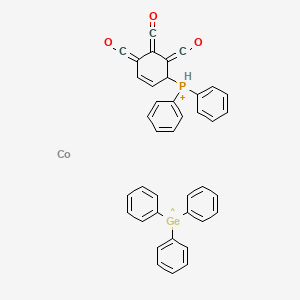
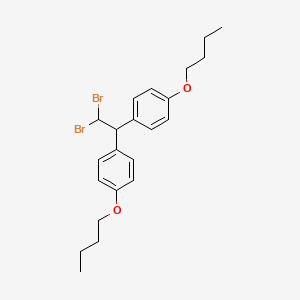
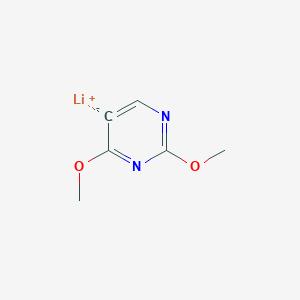
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)

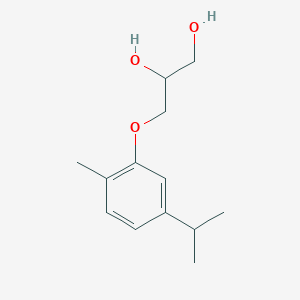

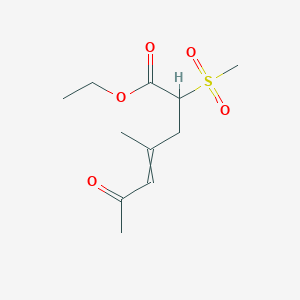
![4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL](/img/structure/B14511426.png)
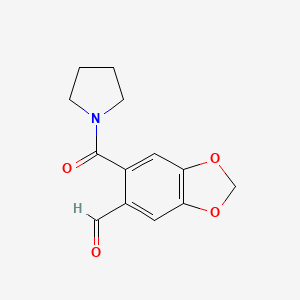
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)
